Chrysophanol 1-tetraglucoside
Overview
Description
Scientific Research Applications
Anti-Inflammatory Activity
Chrysophanol demonstrates significant anti-inflammatory properties. It has been shown to attenuate colitis symptoms and pathological markers in a study involving dextran sulfate sodium-induced colitis. This effect is attributed to its ability to inhibit the production of inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6, as well as suppressing NF-kappaB and caspase-1 activation in macrophages (Kim et al., 2010).
Pharmacological Properties
Chrysophanol possesses a wide range of pharmacological properties, including anticancer, hepatoprotective, neuroprotective, anti-ulcer, and antimicrobial activities. Despite its broad therapeutic potential, further studies are required to fully understand its pharmacokinetics and toxicity for drug development (Prateeksha et al., 2019).
Anti-Cancer Effects
Several studies have demonstrated the anticancer effects of chrysophanol. For example, it induced cell death (necrosis) in human lung cancer A549 cells through increasing reactive oxygen species and decreasing mitochondrial membrane potential (Ni et al., 2014). Additionally, chrysophanol has been shown to inhibit proliferation and induce apoptosis in breast cancer cell lines by modulating NF-κB signaling pathways (Ren et al., 2018).
Neuroprotective Effects
Chrysophanol has potential neuroprotective effects. It was found to suppress glutamate-induced hippocampal neuronal cell death by inhibiting dynamin-related protein 1-dependent mitochondrial fission, making it a potential therapeutic agent for neurodegenerative diseases (Chae et al., 2017).
Anti-Asthmatic Properties
Chrysophanol also exhibits anti-asthmatic properties. It alleviated airway inflammation and remodeling in an asthma model by inhibiting the NF-κB signaling pathway, indicating its potential as a treatment for asthma (Song et al., 2019).
Metabolic Syndrome and Obesity
A study indicated that chrysophanol could alleviate metabolic syndrome by activating the SIRT6/AMPK signaling pathway in brown adipocytes, suggesting its use in treating obesity and related metabolic disorders (Liu et al., 2020).
properties
IUPAC Name |
1-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O24/c1-11-5-13-21(27(48)20-12(22(13)43)3-2-4-14(20)42)15(6-11)58-38-32(53)29(50)24(45)18(61-38)10-57-37-34(55)35(26(47)17(8-41)60-37)63-39-33(54)30(51)25(46)19(62-39)9-56-36-31(52)28(49)23(44)16(7-40)59-36/h2-6,16-19,23-26,28-42,44-47,49-55H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGIPJXDFYVNHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chrysophanol 1-tetraglucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Chrysophanol 1-tetraglucoside | |
CAS RN |
120181-08-0 | |
Record name | Chrysophanol 1-tetraglucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
288 - 290 °C | |
Record name | Chrysophanol 1-tetraglucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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